molecular formula C10H11N3O6 B1587224 ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate CAS No. 54322-32-6

ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate

Cat. No. B1587224
CAS RN: 54322-32-6
M. Wt: 269.21 g/mol
InChI Key: UVBZLMGBNXCYNA-UHFFFAOYSA-N
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Description

The compound ethyl (2,4-dinitrophenoxy)acetate has a molecular weight of 270.2 and a molecular formula of C10 H10 N2 O7 . It’s worth noting that the specific compound you’re asking about might have similar properties, but without more information, it’s difficult to provide a precise description.

Scientific Research Applications

Ethane/Ethylene Separation and Processing

  • Metal-Organic Frameworks for Gas Separation : A study highlighted a metal-organic framework containing iron-peroxo sites that preferentially adsorbs ethane over ethylene, offering a potential application for gas separation technologies at ambient conditions, potentially relevant for processing related compounds (Li et al., 2018).

Environmental Remediation

  • Biodegradation Enhancement : Research on enhancing the aerobic degradation of 1,2-dibromoethane (a probable human carcinogen) in groundwater demonstrated that ethane gas, among others, can significantly stimulate biodegradation, suggesting potential environmental remediation applications (Hatzinger et al., 2015).

Catalysis and Chemical Production

  • Oxidative Dehydrogenation : A study on the oxidative dehydrogenation of ethane to ethylene over a MoVTeNbO catalytic system presents a kinetic model that could be relevant for the synthesis or processing of related compounds, highlighting catalytic and mechanistic aspects crucial for improving selectivity and efficiency in chemical production (Che-Galicia et al., 2014).

Chemical Synthesis and Functionalization

  • Ionic Liquids in Synthesis : Research on ionic liquids, such as the synthesis of trisubstituted imidazoles under ultrasonic irradiation, could offer insights into novel synthesis pathways or solvent systems for processing or modifying ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate or related compounds (Zang et al., 2010).

Industrial Applications

  • Purification Techniques : A study demonstrated efficient purification of ethene by trapping ethane in a metal-organic framework, showcasing a novel approach that could be applied to separate or purify related chemical compounds (Liao et al., 2015).

Safety And Hazards

The safety data sheet for ethyl (2,4-dinitrophenoxy)acetate indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBZLMGBNXCYNA-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(2,4-dinitrophenoxy)acetimidate

CAS RN

54322-32-6
Record name Ethanimidic acid, N-(2,4-dinitrophenoxy)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-(2,4-dinitrophenoxy)thioacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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